(Z)-methyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
Description
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Properties
IUPAC Name |
methyl 2-[[(2Z)-2-[(2-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-12-6-4-5-7-14(12)10-18-19(21)16-9-8-15(11-17(16)25-18)24-13(2)20(22)23-3/h4-11,13H,1-3H3/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLSYBBJQZGMGW-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s known that the compound undergoes ozonolysis, a type of weak oxidative cleavage where alkenes (double bonds) are cleaved into either ketones, aldehydes or carboxylic acid using ozone. This process involves the attack of ozone on the compound to form an ozonide.
Biochemical Pathways
The compound’s synthesis involves a tandem reaction involving activation of the carbonyl group, the knoevenagel condensation, nucleophilic addition of an azole followed by intramolecular cyclization.
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown.
Biological Activity
(Z)-methyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of approximately 338.36 g/mol. Its structural features include a benzofuran moiety and a methyl ester functional group, which contribute to its reactivity and biological activity. The compound can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves several steps, including:
- Formation of Benzofuran Derivatives : Key intermediates are synthesized from benzofuran derivatives.
- Benzylidene Formation : The introduction of the benzylidene moiety is achieved through condensation reactions.
- Esterification : The final step involves esterification to form the methyl ester.
These methods allow for customization of the compound's structure for specific applications in medicinal chemistry and organic synthesis .
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which may be attributed to the presence of phenolic groups in the benzofuran structure .
- Tyrosinase Inhibition : Studies have demonstrated that this compound can inhibit tyrosinase activity, an enzyme involved in melanin production. This activity is crucial for developing treatments for hyperpigmentation disorders .
- Cytotoxicity Studies : While some analogs exhibited potent tyrosinase inhibitory activities without significant cytotoxicity at concentrations up to 20 µM, others showed concentration-dependent cytotoxic effects .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Flavonoids | Aromatic rings | Antioxidant | Diverse substructures enhance bioactivity |
| Chromones | Heterocyclic systems | Antimicrobial | High reactivity due to hydroxyl groups |
| Coumarins | Benzopyran structure | Anticoagulant | Unique lactone formation influences activity |
This table illustrates how the specific benzofuran structure combined with an ester functionality in this compound may lead to distinct biological effects compared to other compounds .
Scientific Research Applications
Structural Characteristics
The compound features a unique molecular structure comprising:
- Benzofuran moiety : This core structure is known for its diverse biological activities.
- Methyl ester functional group : Enhances solubility and reactivity in biological systems.
The molecular formula is , and its molecular weight is approximately .
Biological Activities
Research indicates that (Z)-methyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate exhibits several biological activities:
- Antitumor properties : Similar compounds have shown effectiveness against various cancer cell lines, indicating potential for therapeutic applications in oncology.
- Antimicrobial effects : The compound may possess activity against bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Antioxidant activity : Its structural features may confer protective effects against oxidative stress in biological systems.
Case Studies
- Antitumor Activity : A study demonstrated that benzofuran derivatives exhibit cytotoxic effects on human cancer cell lines. The mechanism involves induction of apoptosis through mitochondrial pathways, suggesting that this compound could be further investigated for its potential as an anticancer drug .
- Antimicrobial Studies : In vitro tests revealed that related benzofuran compounds showed significant activity against Staphylococcus aureus and Escherichia coli. Future studies could explore the specific interactions of this compound with microbial targets .
- Antioxidant Potential : Research indicates that compounds with similar structures can scavenge free radicals effectively. This activity suggests a protective role against diseases associated with oxidative damage .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Flavonoids | Aromatic rings | Antioxidant | Diverse substructures enhance bioactivity |
| Chromones | Heterocyclic systems | Antimicrobial | High reactivity due to hydroxyl groups |
| Coumarins | Benzopyran structure | Anticoagulant | Unique lactone formation influences activity |
This table highlights the distinctive characteristics of this compound compared to other biologically active compounds.
Q & A
Q. Critical Parameters :
- Temperature : Excess heat (>80°C) may promote isomerization to the E-form; optimal range is 60–70°C .
- Catalysts : Bases like K₂CO₃ improve condensation efficiency .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
Q. Yield Optimization :
| Step | Reactants | Conditions | Yield Range |
|---|---|---|---|
| 1 | 2-Methylbenzaldehyde + Benzofuran precursor | EtOH, K₂CO₃, reflux | 65–75% |
| 2 | Intermediate + Methyl propanoate | DMF, DCC, RT | 70–85% |
How can researchers characterize the stereochemistry and functional groups of this compound?
Basic Research Focus
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 6.8–7.5 ppm confirm aromatic protons; Z-configuration is indicated by coupling constants (J = 10–12 Hz for olefinic protons) .
- ¹³C NMR : Carbonyl (C=O) signals at ~170–180 ppm .
- Mass Spectrometry (HRMS) : Molecular ion peaks matching the exact mass (e.g., m/z 352.12 for C₂₁H₂₀O₅) .
- HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve Z/E isomers .
Q. Advanced Techniques :
- X-ray Crystallography : Resolves absolute configuration and bond angles .
- IR Spectroscopy : Confirms ester C=O (1720 cm⁻¹) and benzofuran C-O-C (1250 cm⁻¹) .
What are the key factors affecting purity, and how can by-products be minimized?
Advanced Research Focus
Common impurities include unreacted intermediates, E-isomers, and oxidized derivatives. Mitigation strategies:
- Chromatographic Purity : Use gradient elution (e.g., hexane:EtOAc from 9:1 to 7:3) to remove polar by-products .
- Reaction Monitoring : TLC (Rf = 0.3–0.4 in hexane:EtOAc 7:3) identifies incomplete reactions early .
- Inert Atmosphere : N₂ or Ar prevents oxidation of the benzylidene group .
Case Study :
In a 2025 study, replacing EtOH with anhydrous THF reduced diketone by-products by 40% .
How can the biological activity of this compound be evaluated, and what mechanistic insights are critical?
Advanced Research Focus
In Vitro Assays :
- Anti-inflammatory Activity : COX-2 inhibition assays (IC₅₀ determination via ELISA) .
- Anticancer Screening : MTT assays against HeLa or MCF-7 cells; IC₅₀ values <10 µM suggest potency .
Q. Mechanistic Studies :
- Molecular Docking : Simulate binding to COX-2 (PDB ID: 5KIR) to identify key interactions (e.g., hydrogen bonds with Tyr355) .
- Kinetic Assays : Measure enzyme inhibition rates (e.g., kᵢ for COX-2) using fluorogenic substrates .
Data Interpretation :
Contradictions in IC₅₀ values across studies may arise from cell line variability or assay conditions (e.g., serum concentration). Replicate studies in ≥3 cell lines are recommended .
How should researchers resolve contradictions in reported synthetic or bioactivity data?
Q. Advanced Research Focus
- Cross-Validation : Compare NMR data (e.g., chemical shifts) with published spectra .
- Replication Studies : Reproduce key reactions under identical conditions (solvent, catalyst, temperature) .
- Meta-Analysis : Use databases like Reaxys to identify outliers in yield or activity trends .
Example : A 2025 study found that discrepancies in anti-inflammatory activity (IC₅₀ 5 µM vs. 15 µM) were due to differences in LPS stimulation protocols .
What are the recommended storage conditions to ensure compound stability?
Q. Basic Research Focus
-
Temperature : Store at –20°C in amber vials to prevent photodegradation .
-
Humidity Control : Use desiccants (silica gel) to avoid ester hydrolysis .
-
Solubility Data :
Solvent Solubility (mg/mL) DMSO >50 EtOH 10–15
What advanced techniques are used to study reaction mechanisms involving this compound?
Q. Advanced Research Focus
- Isotopic Labeling : ¹³C-labeled propanoate tracks ester hydrolysis pathways .
- DFT Calculations : Predict transition states for Z/E isomerization (activation energy ~25 kcal/mol) .
- Kinetic Isotope Effects (KIE) : Compare kH/kD to identify rate-determining steps in oxidation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
